Descarboxymethyl treprostinil
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPMEMKMRVGNE-HUTLKBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101692-02-8 | |
| Record name | Descarboxymethyl treprostinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESCARBOXYMETHYL TREPROSTINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. How can structural differences between descarboxymethyl treprostinil and its parent compound, treprostinil, be experimentally validated?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight, functional groups, and stereochemistry. Compare spectral data with reference standards (e.g., treprostinil’s CAS 101692-01-7 vs. This compound’s CAS 101692-02-8) .
- Employ HPLC with UV/fluorescence detection to assess purity (>98%) and differentiate retention times, as outlined in pharmacopeial guidelines for related compounds .
Q. What in vitro models are suitable for evaluating this compound’s anti-remodeling effects in pulmonary arterial hypertension (PAH)?
Methodological Answer:
- Utilize human pulmonary arterial smooth muscle cells (PASMCs) isolated from PAH patients, as demonstrated in PDGF-BB-induced remodeling studies .
- Measure cAMP levels via ELISA and quantify collagen/fibronectin deposition using Western blotting or immunofluorescence to assess cAMP-dependent pathways .
Q. How should pharmacokinetic (PK) studies be designed to evaluate dose linearity and bioavailability across formulations?
Methodological Answer:
- Conduct dose-escalation trials in healthy volunteers or PAH patients, collecting plasma samples at steady state. For example, linear regression analysis (R² = 0.796) confirmed dose proportionality in parenteral treprostinil (12.1–125 ng/kg/min) .
- Compare bioavailability using non-compartmental analysis (e.g., inhaled treprostinil’s absolute bioavailability: 64–72% vs. oral/parenteral routes) .
Advanced Research Questions
Q. How can conflicting data on cAMP-dependent and PPAR-mediated mechanisms of action be reconciled in this compound’s pharmacology?
Methodological Answer:
- Perform dual-pathway inhibition experiments : Block cAMP generation (e.g., using adenylate cyclase inhibitors) and PPARγ (e.g., siRNA knockdown) in PASMCs. Quantify anti-proliferative effects via BrdU assays to isolate pathway contributions .
- Use transcriptomic profiling (RNA-seq) to identify downstream targets regulated by each pathway, such as p21(Waf1/Cip1) (cAMP-dependent) or inflammatory mediators (PPAR-dependent) .
Q. What statistical methods adjust for treatment crossover bias in survival analyses of this compound clinical trials?
Methodological Answer:
- Apply inverse probability of censoring weights (IPCW) and rank-preserving structural failure time (RPSFT) models to account for crossover effects, as demonstrated in the INCREASE trial. These methods reduced mortality risk underestimation by 38–74% .
- Validate results via sensitivity analyses comparing unadjusted intention-to-treat (ITT) and adjusted hazard ratios (HRs) .
Q. What analytical strategies ensure reproducibility in synthesizing this compound analogs?
Methodological Answer:
- Follow IUPAC guidelines for compound characterization, including detailed synthesis protocols (e.g., reaction conditions, catalysts) and spectroscopic validation (¹H/¹³C NMR, FTIR) .
- For novel analogs, provide batch-specific COA (Certificate of Analysis) with purity (>98%), residual solvent data, and stability profiles under ICH conditions .
Key Considerations for Experimental Design
- Reproducibility : Document synthesis and characterization steps per IUPAC guidelines .
- Clinical Relevance : Use patient-derived PASMCs for mechanistic studies and validate findings in multicentric trials .
- Statistical Rigor : Pre-specify endpoints and adjust for confounders (e.g., treatment crossover) using advanced models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
